

# An In-Depth Technical Guide to the Mechanism of Action of Balinatunfib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Balinatunfib** (SAR441566) is a first-in-class, orally available, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[1][2] Developed through a collaboration between Sanofi and UCB, it represents a significant departure from traditional anti-TNF biologic therapies.[3] Its novel mechanism of action involves the allosteric modulation of the soluble TNF- $\alpha$  (sTNF $\alpha$ ) trimer, leading to the selective inhibition of TNF Receptor 1 (TNFR1) signaling.[4][5] This targeted approach aims to retain the beneficial homeostatic functions mediated by TNF Receptor 2 (TNFR2) while suppressing the pro-inflammatory pathways driven by TNFR1.[6][7] Preclinical and clinical studies have begun to elucidate its pharmacological profile and therapeutic potential in a range of autoimmune and inflammatory diseases.[3][8]

# Core Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF- $\alpha$ Trimer

Unlike monoclonal antibodies that sterically hinder TNF- $\alpha$  from binding to its receptors, **balinatunfib** employs a more nuanced, allosteric strategy.[1][9] It directly targets the sTNF $\alpha$  cytokine, a homotrimeric protein central to inflammatory processes.[3]

The key steps of its mechanism are:

#### Foundational & Exploratory





- Binding to a Novel Pocket: **Balinatunfib** binds to a cryptic pocket located at the central interface of the three sTNFα monomers.[5]
- Conformational Lock: This binding event stabilizes a transiently sampled, asymmetrical, and distorted conformation of the TNF-α trimer.[3][5][10]
- Inhibition of Receptor Binding: By locking the trimer in this "receptor-incompetent" state, **balinatunfib** prevents the symmetrical engagement and higher-order receptor clustering required for the activation of TNFR1.[3][9][11]
- Selective Inhibition: This mechanism selectively blocks signaling through TNFR1, which is the primary mediator of the pro-inflammatory and cytotoxic effects of TNF-α.[4][5][6] Crucially, it does not affect the interaction with TNFR2, which is involved in immune homeostasis and tissue repair.[5][6][7]

This selective, allosteric inhibition represents a novel paradigm in TNF- $\alpha$  modulation, offering the potential for a differentiated safety and efficacy profile compared to non-selective biologic agents.[4]





Click to download full resolution via product page

**Caption:** Allosteric inhibition of TNF- $\alpha$  by **Balinatunfib**.

## **Pharmacological and In Vitro Properties**

**Balinatunfib** demonstrates high-affinity binding to human TNF- $\alpha$  and potent inhibition of its function in cellular assays. These properties underscore its design as an effective small-molecule modulator of a protein-protein interaction historically considered "undruggable" by non-biologic agents.[3]



| Parameter                 | Value    | Description                                                                                                                       | Source     |
|---------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------|------------|
| Binding Affinity (KD)     | 15.1 nM  | Dissociation constant for binding to human TNFα, measured by Surface Plasmon Resonance (SPR). Indicates high-affinity engagement. | [3]        |
| Residence Time (t1/2)     | ~9 hours | The half-life of the Balinatunfib-TNFα complex, contributing to prolonged target engagement.                                      | [3]        |
| In Vitro Efficacy (IC50)  | 35 nM    | Half-maximal inhibitory concentration in a zymosan-stimulated human whole blood assay.                                            | [3][5][12] |
| TNFα Occupancy<br>(OCC90) | 16 nM    | Concentration required to achieve 90% occupancy of TNFα in vitro.                                                                 | [5][12]    |
| In Vivo Efficacy (Mice)   | 24 nM    | Average free efficacious exposure in a collagen-induced arthritis mouse model.                                                    | [5][12]    |

# **Downstream Signaling Pathway Inhibition**

By selectively blocking TNFR1, **Balinatunfib** prevents the activation of downstream signaling cascades that drive inflammation and cellular stress, most notably the NF-kB and MAPK pathways. Clinical biomarker data from the Phase 2b SPECIFI-PSO trial in psoriasis patients



corroborates this mechanism, showing a reduction in key pro-inflammatory cytokines that are known to be downstream of TNF- $\alpha$  signaling.[6]

Observed Biomarker Reductions in Psoriasis Trial:

- Interleukin-17A (IL-17A)[6][13]
- Interleukin-17F (IL-17F)[6][13]
- Interleukin-22 (IL-22)[6][13]
- Interleukin-19 (IL-19)[13]



Click to download full resolution via product page



**Caption: Balinatunfib's** selective intervention in TNF signaling pathways.

# **Key Experimental Protocols**

The mechanism and efficacy of **Balinatunfib** have been characterized through a series of robust preclinical and clinical experiments.

### **Surface Plasmon Resonance (SPR)**

- Objective: To determine the binding affinity and kinetics of **Balinatunfib** to human TNF-α.
- Methodology: Recombinant human TNF-α is immobilized on a sensor chip. Various concentrations of Balinatunfib are then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time. Association (k\_on) and dissociation (k\_off) rate constants are calculated, from which the dissociation constant (K\_D = k\_off / k\_on) is derived.[3]

#### **Zymosan-Stimulated Human Whole Blood Assay**

- Objective: To measure the functional inhibitory activity of Balinatunfib in a physiologically relevant ex vivo system.
- Methodology:
  - Freshly collected human whole blood is pre-incubated with a range of Balinatunfib concentrations.
  - Inflammation is stimulated by adding zymosan, a yeast cell wall component that induces
     TNF-α production and subsequent cellular activation.
  - After a defined incubation period (e.g., 4 hours), the activation of granulocytes is assessed by measuring the surface expression of activation markers, such as CD11b, using flow cytometry.
  - The concentration of **Balinatunfib** that causes 50% inhibition of the zymosan-induced effect (IC 50) is calculated.[3]





Click to download full resolution via product page

Caption: Experimental workflow for the Zymosan-stimulated blood assay.

### Phase 2b SPECIFIC-PSO Clinical Trial (NCT06073119)

- Objective: To evaluate the efficacy, safety, and dose-response of **Balinatunfib** in adults with moderate-to-severe plaque psoriasis.[6][8][13]
- Design: A randomized, double-blind, placebo-controlled, multi-center, 12-week dose-ranging study.[6][8]
- Population: 221 adults with moderate-to-severe plaque psoriasis, defined as Psoriasis Area and Severity Index (PASI) ≥12, static Physician's Global Assessment (sPGA) ≥3, and Body Surface Area (BSA) involvement ≥10%. The study included cohorts of patients who were naïve to systemic therapy and those who were previously treated. [6][14]
- Primary Endpoint: The proportion of systemic therapy-naïve patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12.[6][13]
- Dosing Regimens (Naïve Cohort): 200 mg BID, 100 mg BID, 200 mg QD, 100 mg QD, 50 mg
   QD, or placebo.[13]

# **Summary of Clinical Efficacy (Psoriasis)**

The SPECIFIC-PSO trial provided mixed but informative results. While the highest dose did not meet the primary endpoint with statistical significance, clinically meaningful improvements were observed, particularly at other dose levels, supporting the drug's mechanism of action.[7][8][15] The safety profile was generally favorable, with the most common adverse events including nasopharyngitis, dysgeusia, and arthralgia.[13]



| Treatment Arm<br>(Naïve Cohort) | PASI 75 Response<br>at Week 12 (vs.<br>Placebo) | P-value           | Source |
|---------------------------------|-------------------------------------------------|-------------------|--------|
| 200 mg BID                      | Did not meet statistical significance           | P = 0.087         | [13]   |
| 100 mg BID                      | Statistically significant improvement           | Nominal P = 0.019 | [13]   |
| 200 mg QD                       | Statistically significant improvement           | Nominal P = 0.008 | [7]    |

Note: P-values for 100 mg BID and 200 mg QD are nominal as the primary endpoint for 200 mg BID was not met in the pre-defined testing hierarchy.[7]

These results have led Sanofi to shift its strategy towards evaluating **Balinatunfib** in combination with other therapies and continuing its development in other indications like rheumatoid arthritis and inflammatory bowel disease.[8][15]

#### Conclusion

**Balinatunfib**'s mechanism of action marks a significant innovation in the therapeutic targeting of TNF-α. By acting as an allosteric modulator that stabilizes a non-signaling conformation of the sTNFα trimer, it achieves selective inhibition of the pro-inflammatory TNFR1 pathway while sparing the homeostatic functions of TNFR2.[3][4][5] This novel, receptor-selective approach, combined with the convenience of oral administration, positions **Balinatunfib** as a potentially valuable agent in the management of chronic inflammatory diseases, particularly as part of future combination therapy regimens.[9][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Balinatunfib Wikipedia [en.wikipedia.org]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. First-in-Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Balinatunfib: A novel oral TNF inhibitor in psoriasis Medical Conferences [conferences.medicom-publishers.com]
- 14. A Study to Evaluate Efficacy and Safety of | Clinical Research Studies Listing [sanofistudies.com]
- 15. Sanofi axes development of oral TNF inhibitor as monotherapy following Phase II fail [clinicaltrialsarena.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of Action of Balinatunfib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581769#what-is-the-mechanism-of-action-of-balinatunfib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com